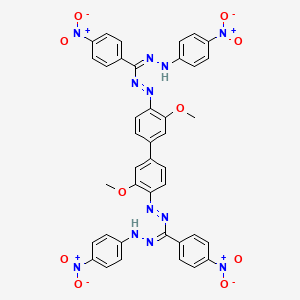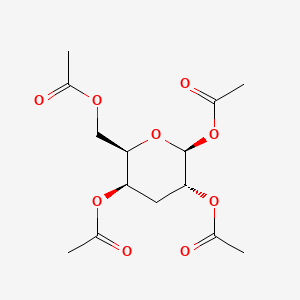
2-Amino-5-Nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a member of the nitrophenols family and is characterized by the presence of both an amino group and a nitro group attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of azo dyes and as a dye in semi-permanent hair coloring products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-nitrophenol typically involves the following steps:
Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.
Nitration Reaction: The cyclic compound undergoes nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.
Hydrolysis: The nitrated substance is hydrolyzed using sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs the ortho-aminophenol process due to its cost-effectiveness, high yield, and relatively low environmental impact. This method involves the protection of the amino group by forming benzoxazolone, followed by nitration and hydrolysis to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is primarily a reducing agent.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to 2,5-diaminophenol.
Substitution: Various substituted nitrophenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-nitrophenol has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anticonvulsant properties and as a component in hair dye formulations.
Industry: Utilized in the production of dyes for synthetic resins, lacquers, inks, and wood stains.
Mecanismo De Acción
The mechanism of action of 2-amino-5-nitrophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, influencing redox reactions within biological systems. In hair dye applications, it penetrates the hair shaft and interacts with keratin to produce the desired color .
Comparación Con Compuestos Similares
- 2-Amino-4-nitrophenol
- 2-Amino-5-chlorophenol
- 2-Amino-3-nitrophenol
- 4-Amino-3-nitrophenol
Comparison: 2-Amino-5-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, 2-amino-4-nitrophenol has a different position of the nitro group, leading to variations in its chemical behavior and uses. Similarly, 2-amino-5-chlorophenol contains a chlorine atom instead of a nitro group, affecting its properties and applications .
Propiedades
Número CAS |
121-88-8 |
|---|---|
Fórmula molecular |
C113H188O8 |
Peso molecular |
1674.739 |
Nombre IUPAC |
[3-(3,4-didecylbenzoyl)oxy-2,2-bis[(3,4-didecylbenzoyl)oxymethyl]propyl] 3,4-didecylbenzoate |
InChI |
InChI=1S/C113H188O8/c1-9-17-25-33-41-49-57-65-73-97-81-85-105(89-101(97)77-69-61-53-45-37-29-21-13-5)109(114)118-93-113(94-119-110(115)106-86-82-98(74-66-58-50-42-34-26-18-10-2)102(90-106)78-70-62-54-46-38-30-22-14-6,95-120-111(116)107-87-83-99(75-67-59-51-43-35-27-19-11-3)103(91-107)79-71-63-55-47-39-31-23-15-7)96-121-112(117)108-88-84-100(76-68-60-52-44-36-28-20-12-4)104(92-108)80-72-64-56-48-40-32-24-16-8/h81-92H,9-80,93-96H2,1-8H3 |
Clave InChI |
HIRCWXPWHAHUCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C(=O)OCC(COC(=O)C2=CC(=C(C=C2)CCCCCCCCCC)CCCCCCCCCC)(COC(=O)C3=CC(=C(C=C3)CCCCCCCCCC)CCCCCCCCCC)COC(=O)C4=CC(=C(C=C4)CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)

![4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one](/img/structure/B578891.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)

![[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate](/img/structure/B578896.png)

![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
![(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde](/img/structure/B578900.png)


